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Compound of Interest

Compound Name: PF-06835919

Cat. No.: B610014

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties,
mechanism of action, and relevant experimental data for PF-06835919, a potent and selective
inhibitor of ketohexokinase (KHK). This molecule is of significant interest for its therapeutic
potential in metabolic disorders driven by excessive fructose consumption, such as non-
alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).

Chemical Properties and IUPAC Name

PF-06835919, also known as MDK1846, is a small molecule inhibitor with the following IUPAC
name: 2-((1R,5S,6R)-3-(2-((S)-2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl)-3-
azabicyclo[3.1.0]hexan-6-yl)acetic acid. Its chemical and physical properties are summarized in
the table below.
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Property Value Reference

2-((1R,5S,6R)-3-(2-((S)-2-
methylazetidin-1-yl)-6-

IUPAC Name (trifluoromethyl)pyrimidin-4-
yl)-3-azabicyclo[3.1.0]hexan-6-

yl)acetic acid

PF 06835919, PF06835919,
MDK1846, MDK-1846, MDK

Synonyms . A
1846, ketohexokinase inhibitor,
ketohexokinase-In-1

CAS Number 2102501-84-6

Chemical Formula Ci16H19F3N4O2

Molecular Weight 356.35 g/mol

Exact Mass 356.1460

Appearance Solid powder

Solubility Soluble in DMSO
MDUYWDNWFXSMJJ-

InChl Key

XWLWVQCSSA-N

CC1CN(C1)C2=NC(=CC(=N2)
Canonical SMILES N3C[C@ @H]4--INVALID-
LINK--C4CC(=0)0)C(F)(F)F

Mechanism of Action: Inhibition of Fructose
Metabolism

PF-06835919 is a potent inhibitor of ketohexokinase (KHK), the first and rate-limiting enzyme in
fructose metabolism. KHK exists in two isoforms, KHK-A and KHK-C, with KHK-C being the

predominant isoform in the liver, the primary site of fructose metabolism. PF-06835919 exhibits
high selectivity for KHK-C. By inhibiting KHK, PF-06835919 blocks the conversion of fructose to
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fructose-1-phosphate, thereby preventing its entry into downstream metabolic pathways that
contribute to de novo lipogenesis (DNL), triglyceride accumulation, and uric acid production.

The inhibitory potency of PF-06835919 against KHK isoforms is detailed in the table below:

Isoform ICs0 (M) Reference
KHK-C 8.4
KHK-A 66

This inhibition of fructose metabolism has been shown to have several beneficial downstream
effects in preclinical models, including the reduction of hepatic steatosis, improvement of insulin
sensitivity, and lowering of plasma triglycerides.

Signaling Pathway of Fructose Metabolism and
Inhibition by PF-06835919

The following diagram illustrates the central role of KHK in fructose metabolism and the point of
intervention by PF-06835919.
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Caption: Fructose metabolism pathway and the inhibitory action of PF-06835919 on
Ketohexokinase (KHK).

Experimental Protocols
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Detailed experimental protocols for the synthesis and biological evaluation of PF-06835919 are
described in the primary literature. Below is a summary of the methodologies.

Synthesis of PF-06835919

The synthesis of PF-06835919 has been reported to involve the conjunction of three key
fragments via two sequential nucleophilic aromatic substitution (SNAr) reactions. A detailed,
step-by-step protocol can be found in the supplementary information of the publication by
Futatsugi et al. in the Journal of Medicinal Chemistry.

The general synthetic workflow is depicted below:

Fragment A SNAr Reaction 1
(2,4-dichloro-6-(trifluoromethyl)pyrimidine)
= Intermediate Product SNAT Reaction 2
Fragment B *

(3-azabicyclo[3.1.0]hexane derivative) PF-06835919

Fragment D
((S)-2-methylazetidine)

Click to download full resolution via product page

Caption: General synthetic workflow for PF-06835919 via sequential SNAr reactions.

Ketohexokinase (KHK) Inhibition Assay

The inhibitory activity of PF-06835919 against KHK is typically determined using a biochemical
assay that measures the production of ADP, a product of the kinase reaction. A common
method employed is the ADP-Glo™ Kinase Assay.

Principle of the Assay:

e Kinase Reaction: Recombinant human KHK-C or KHK-A is incubated with the substrate
(fructose), ATP, and the test compound (PF-06835919) at varying concentrations.

o ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the
kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent
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is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to
produce light.

» Signal Measurement: The amount of light produced is proportional to the ADP concentration
and is measured using a luminometer. The ICso value is then calculated by plotting the
luminescence signal against the inhibitor concentration.

A detailed protocol for the ADP-Glo™ Kinase Assay can be obtained from the manufacturer
(Promega). The specific conditions for the KHK assay, such as enzyme and substrate
concentrations, can be found in the experimental section of Futatsugi et al., J. Med. Chem.
2020, 63, 22, 13546-13560.
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Caption: Workflow for the Ketohexokinase (KHK) inhibition assay using the ADP-Glo™ method.
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 To cite this document: BenchChem. [A Technical Guide to PF-06835919: A Potent
Ketohexokinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610014#pf-06835919-chemical-properties-and-iupac-
name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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